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Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-YL)ethanol

Cat. No.: B1279936 Get Quote

This technical guide provides a comprehensive literature review of 2-(Benzo[d]isoxazol-3-
yl)ethanol, catering to researchers, scientists, and professionals in drug development. The

document covers its chemical properties, a proposed synthesis protocol, and an exploration of

its potential biological activities and mechanism of action, drawing insights from structurally

related compounds.

Chemical and Physical Properties
2-(Benzo[d]isoxazol-3-yl)ethanol, with the CAS number 57148-90-0, is a heterocyclic

compound featuring a benzisoxazole core linked to an ethanol group. Its fundamental

properties are summarized in the table below.

Property Value Source

CAS Number 57148-90-0 Commercial Suppliers

Molecular Formula C₉H₉NO₂ Commercial Suppliers

Molecular Weight 163.17 g/mol Commercial Suppliers

Canonical SMILES
C1=CC=C2C(=C1)C(=NO2)C

CO
Commercial Suppliers

InChI Key
CYKKOJQAYUCNGO-

UHFFFAOYSA-N
Commercial Suppliers
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Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol: A
Proposed Experimental Protocol
While a direct and detailed experimental protocol for the synthesis of 2-(Benzo[d]isoxazol-3-
yl)ethanol is not explicitly available in the reviewed literature, a plausible synthetic route can

be devised based on established reactions of related benzisoxazole derivatives. The proposed

method involves the nucleophilic substitution of a halogenated precursor, 3-

(halomethyl)benzo[d]isoxazole, with a suitable oxygen nucleophile.

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps, starting from the commercially available 2'-

hydroxyacetophenone.

Step 1: Formation of 3-Methylbenzo[d]isoxazole

Step 2: Halogenation

Step 3: Nucleophilic Substitution

2'-Hydroxyacetophenone
3-Methylbenzo[d]isoxazoleCyclization

Hydroxylamine
(NH2OH)

3-(Bromomethyl)benzo[d]isoxazole

Radical Bromination

N-Bromosuccinimide
(NBS)

2-(Benzo[d]isoxazol-3-yl)ethanol

SN2 Reaction

Ethylene Glycol Monoanion

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-(Benzo[d]isoxazol-3-yl)ethanol.
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2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylbenzo[d]isoxazole

To a solution of 2'-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine

hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-

methylbenzo[d]isoxazole.

Step 2: Synthesis of 3-(Bromomethyl)benzo[d]isoxazole

Dissolve 3-methylbenzo[d]isoxazole (1 equivalent) in a suitable solvent such as carbon

tetrachloride.

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator

like benzoyl peroxide.

Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC indicates the

consumption of the starting material.

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 3-

(bromomethyl)benzo[d]isoxazole.

Step 3: Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in

anhydrous ethanol.
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To this solution, add ethylene glycol (1.5 equivalents) and stir for 30 minutes at room

temperature to form the sodium salt of ethylene glycol.

Add a solution of 3-(bromomethyl)benzo[d]isoxazole (1 equivalent) in anhydrous ethanol

dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

Remove the solvent under reduced pressure and extract the aqueous residue with a suitable

organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to

obtain the crude product.

Purify the crude 2-(benzo[d]isoxazol-3-yl)ethanol by column chromatography.

Potential Biological Activities and Mechanism of
Action
Direct experimental data on the biological activity of 2-(Benzo[d]isoxazol-3-yl)ethanol is not

available in the current literature. However, the benzisoxazole scaffold is a well-established

pharmacophore present in a variety of biologically active compounds. Furthermore, a study on

a series of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues has

identified them as potent antagonists of the Exchange protein directly activated by cAMP

(EPAC). This provides a strong rationale for investigating the potential of 2-(Benzo[d]isoxazol-
3-yl)ethanol as an EPAC modulator.

3.1. The EPAC Signaling Pathway

EPAC proteins (EPAC1 and EPAC2) are guanine nucleotide exchange factors (GEFs) for the

small G-proteins Rap1 and Rap2. They function as intracellular receptors for the second

messenger cyclic AMP (cAMP), operating independently of the well-known Protein Kinase A

(PKA) pathway. The activation of EPAC by cAMP leads to a conformational change that

promotes the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated
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Rap proteins, in turn, modulate a variety of downstream effectors, influencing numerous cellular

processes.
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Caption: The EPAC signaling pathway.

3.2. Potential Role of 2-(Benzo[d]isoxazol-3-yl)ethanol as an EPAC Antagonist

Given that a structurally related compound acts as an EPAC antagonist, it is plausible that 2-
(Benzo[d]isoxazol-3-yl)ethanol could also bind to EPAC and inhibit its activity. An antagonist

would likely bind to the cAMP binding domain of EPAC, preventing the conformational change

required for its activation and subsequent activation of Rap proteins.

3.3. Therapeutic Implications

The EPAC signaling pathway is implicated in a wide range of physiological and pathological

processes, including:

Inflammation: EPAC activation can modulate inflammatory responses.

Cardiovascular Function: EPAC plays a role in cardiac hypertrophy and vascular

permeability.

Cancer: EPAC signaling has been linked to cancer cell proliferation and metastasis.

Metabolic Disorders: EPAC is involved in the regulation of insulin secretion.

Therefore, the development of EPAC antagonists, potentially including derivatives of 2-
(Benzo[d]isoxazol-3-yl)ethanol, holds significant therapeutic promise for a variety of

diseases.

Quantitative Data from Related Compounds
While no quantitative data exists for 2-(Benzo[d]isoxazol-3-yl)ethanol, the following table

summarizes the inhibitory activity of a related series of compounds against EPAC1. This data

can serve as a benchmark for future studies on the target molecule.

Table 1: Inhibitory Activity (IC₅₀) of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl

cyanide Analogues against EPAC1
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Compound ID R Group on Phenyl Ring IC₅₀ (µM)

Analogue 1 3-Cl 4.2 ± 0.5

Analogue 2 4-F 2.8 ± 0.3

Analogue 3 3,4-diF 2.1 ± 0.2

Analogue 4 3,5-diF 3.5 ± 0.4

Data extracted from a study on related EPAC antagonists and is presented for comparative

purposes.

Conclusion and Future Directions
2-(Benzo[d]isoxazol-3-yl)ethanol is a molecule of interest due to the established biological

significance of the benzisoxazole scaffold. Although direct experimental data is currently

lacking, a plausible synthetic route has been proposed, providing a clear path for its chemical

synthesis. The discovery of EPAC antagonism in a closely related analogue strongly suggests

that 2-(Benzo[d]isoxazol-3-yl)ethanol warrants investigation as a potential modulator of the

EPAC signaling pathway.

Future research should focus on:

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing

the physical and chemical properties of 2-(Benzo[d]isoxazol-3-yl)ethanol.

Biological Screening: Evaluating the biological activity of the synthesized compound, with a

primary focus on its potential as an EPAC antagonist.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of

analogues to understand the structural requirements for optimal activity.

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be

performed to elucidate its precise mode of action and downstream effects.

This in-depth guide provides a solid foundation for initiating research into the synthesis and

biological evaluation of 2-(Benzo[d]isoxazol-3-yl)ethanol, a promising candidate for drug
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discovery and development.

To cite this document: BenchChem. [An In-depth Technical Guide on 2-(Benzo[d]isoxazol-3-
yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279936#2-benzo-d-isoxazol-3-yl-ethanol-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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